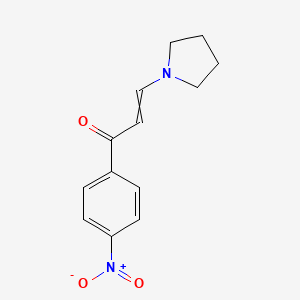![molecular formula C11H8N2O2S2 B14368770 2-[(4-Nitrophenyl)disulfanyl]pyridine CAS No. 91933-69-6](/img/structure/B14368770.png)
2-[(4-Nitrophenyl)disulfanyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Nitrophenyl)disulfanyl]pyridine is an organic compound characterized by the presence of a pyridine ring bonded to a disulfide linkage, which is further connected to a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Nitrophenyl)disulfanyl]pyridine typically involves the formation of the disulfide bond between a pyridine derivative and a nitrophenyl derivative. One common method involves the reaction of 2-mercaptopyridine with 4-nitrobenzenesulfenyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Nitrophenyl)disulfanyl]pyridine can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas or chemical reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Strong bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted nitrophenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-Nitrophenyl)disulfanyl]pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s disulfide linkage is of interest in the study of redox biology and the development of redox-active drugs.
Industry: Used in the development of specialty chemicals and materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-[(4-Nitrophenyl)disulfanyl]pyridine exerts its effects is largely dependent on its ability to undergo redox reactions. The disulfide bond can be cleaved and reformed, making it a useful tool in studying redox processes. The nitrophenyl group can also participate in electron transfer reactions, further contributing to its redox activity. These properties make it a valuable compound in the study of redox biology and the development of redox-active drugs.
Comparison with Similar Compounds
Similar Compounds
2-[(4-Nitrophenyl)thio]pyridine: Similar structure but with a thioether linkage instead of a disulfide bond.
2-[(4-Aminophenyl)disulfanyl]pyridine: Similar structure but with an amino group instead of a nitro group.
2-[(4-Nitrophenyl)disulfanyl]benzene: Similar structure but with a benzene ring instead of a pyridine ring.
Uniqueness
2-[(4-Nitrophenyl)disulfanyl]pyridine is unique due to the combination of the pyridine ring and the nitrophenyl-disulfide linkage. This combination imparts specific electronic and redox properties that are not present in similar compounds. The presence of the nitro group also allows for further functionalization, making it a versatile building block in synthetic chemistry.
Properties
CAS No. |
91933-69-6 |
|---|---|
Molecular Formula |
C11H8N2O2S2 |
Molecular Weight |
264.3 g/mol |
IUPAC Name |
2-[(4-nitrophenyl)disulfanyl]pyridine |
InChI |
InChI=1S/C11H8N2O2S2/c14-13(15)9-4-6-10(7-5-9)16-17-11-3-1-2-8-12-11/h1-8H |
InChI Key |
APSZXPLSHXTBAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)SSC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


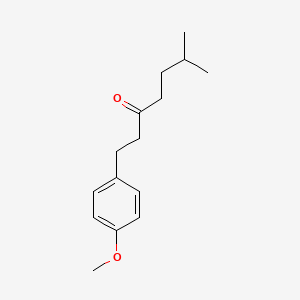
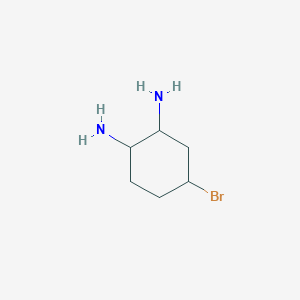
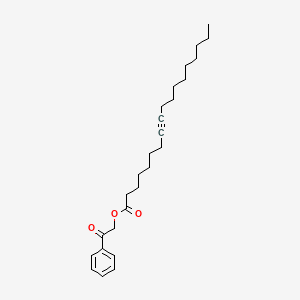
![1-[(2,4-Dimethylphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline](/img/structure/B14368704.png)
![2-[(4-Chloro-3-nitrobenzene-1-sulfonyl)amino]benzene-1-sulfonic acid](/img/structure/B14368712.png)
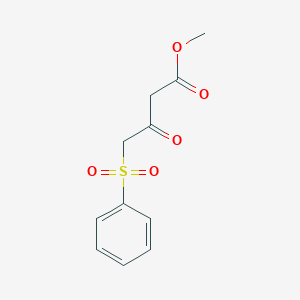
![1-{[6-(Ethanesulfonyl)hexyl]oxy}-2-propylbenzene](/img/structure/B14368721.png)
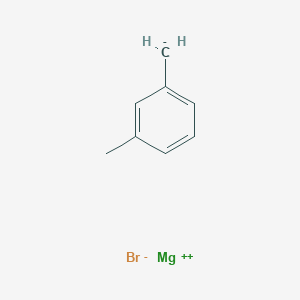

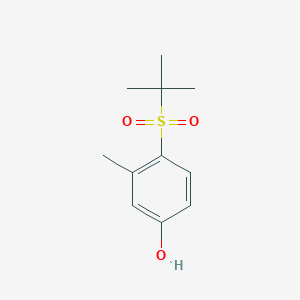
![1-(Phenylsulfanyl)-6-oxabicyclo[3.2.1]oct-3-en-7-one](/img/structure/B14368732.png)

